3-[(Diethylamino)methyl]-phenol
Overview
Description
3-[(Diethylamino)methyl]-phenol is an organic compound with the molecular formula C10H15NO. It is a phenolic compound with a diethylamino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Similar compounds are often involved in interactions with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, given its phenolic hydroxyl group and the presence of the diethylamino group .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in melanin synthesis .
Pharmacokinetics
Similar compounds often exhibit good absorption due to their lipophilic nature, and they may undergo extensive metabolism in the liver .
Result of Action
Related compounds have been shown to have various effects, such as influencing melanin synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(Diethylamino)methyl]-phenol . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diethylamino)methyl]-phenol typically involves the reaction of resorcinol with diethylamine. One common method includes reacting dimethylamine aqueous solution with resorcinol to obtain the crude product, which is then purified through vacuum distillation . The reaction conditions often involve the use of industrial liquid alkali and toluene for extraction of by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to ensure high product purity and ease of storage and transportation of raw materials .
Chemical Reactions Analysis
Types of Reactions
3-[(Diethylamino)methyl]-phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
3-[(Diethylamino)methyl]-phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and biofilm inhibition effects.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)phenol: Similar structure but lacks the methyl group.
3-(Dimethylamino)phenol: Similar structure with dimethylamino group instead of diethylamino group.
Uniqueness
3-[(Diethylamino)methyl]-phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity compared to similar compounds .
Properties
IUPAC Name |
3-(diethylaminomethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-12(4-2)9-10-6-5-7-11(13)8-10/h5-8,13H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYMNFIEKDSDEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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